Ciprofloxacin-d8, hydrochloride is a deuterated form of ciprofloxacin, an antibiotic belonging to the fluoroquinolone class. This compound is primarily utilized in research settings as a stable isotope-labeled standard for analytical studies, particularly in pharmacokinetics and drug metabolism investigations. The compound's full chemical name is 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-d8-1-yl-1,4-dihydro-quinoline-3-carboxylic acid hydrochloride hydrate, with a molecular formula of C₁₇H₁₈D₈FN₃O₃·HCl·H₂O and a molar mass of 393.87 g/mol .
Ciprofloxacin-d8 is synthesized from ciprofloxacin through deuteration, which involves replacing hydrogen atoms with deuterium. This process allows researchers to track the compound in biological systems using techniques such as mass spectrometry. The compound is available from various suppliers, including Honeywell Fluka and Sigma-Aldrich, which provide analytical standards for laboratory use .
The synthesis of ciprofloxacin-d8 typically involves a series of chemical reactions that incorporate deuterium into the ciprofloxacin structure. A notable method described in literature is the continuous flow synthesis technique, which allows for rapid production through a sequence of reactions without the need for extensive purification of intermediates. This method can achieve high yields and efficiency in a condensed timeframe .
Ciprofloxacin-d8 features a complex molecular structure characterized by its bicyclic core, which includes a piperazine ring and a cyclopropyl group. The incorporation of deuterium atoms into the piperazine ring modifies its mass properties, making it distinguishable from non-deuterated forms during analytical assessments.
Ciprofloxacin-d8 can undergo various chemical reactions typical of fluoroquinolone antibiotics, including hydrolysis, oxidation, and conjugation with other biomolecules. These reactions can be studied to understand the drug's stability and interactions within biological systems.
The deuterated form may exhibit different reactivity profiles compared to its non-deuterated counterpart due to kinetic isotope effects. For instance, reactions involving proton transfer may proceed at different rates when deuterium is present .
Ciprofloxacin-d8 exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, ciprofloxacin disrupts DNA supercoiling and ultimately leads to cell death.
Research indicates that fluoroquinolones like ciprofloxacin demonstrate concentration-dependent killing effects against susceptible bacteria. The presence of deuterium does not significantly alter this mechanism but allows for more precise tracking in pharmacokinetic studies .
Ciprofloxacin-d8 is stable under ambient conditions but should be stored away from strong oxidizing agents. Its chemical behavior mirrors that of traditional ciprofloxacin but may differ slightly due to the presence of deuterium .
Ciprofloxacin-d8 serves primarily as an analytical standard in research laboratories. Its applications include:
This detailed examination underscores ciprofloxacin-d8's significance in scientific research as both a therapeutic agent and a tool for understanding drug behavior in biological systems.
Ciprofloxacin-d8 hydrochloride belongs to the fluoroquinolone antibiotic class and is specifically classified as a deuterated carboxyfluoroquinoline derivative. Its molecular formula is C₁₇H₁₁D₈FN₃O₃·Cl, with a molecular weight of 375.85 g/mol, distinguishing it from non-deuterated ciprofloxacin hydrochloride (C₁₇H₁₈FN₃O₃·HCl, MW 367.80 g/mol) [2] [6] [9]. The deuterium atoms replace all eight hydrogen atoms in the piperazinyl ring (positions 2, 3, 5, and 6), creating a mass shift critical for analytical differentiation while preserving the core quinoline structure responsible for antibacterial activity [4] [9].
The compound’s IUPAC name is:1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl-d8)-3-quinolinecarboxylic acid, hydrochloride [2].
Key structural characteristics include:
Table 1: Structural Comparison with Non-deuterated Ciprofloxacin
Property | Ciprofloxacin-d8 Hydrochloride | Ciprofloxacin Hydrochloride |
---|---|---|
Molecular Formula | C₁₇H₁₁D₈ClFN₃O₃ | C₁₇H₁₈ClFN₃O₃ |
Molecular Weight (g/mol) | 375.85 | 367.80 |
CAS Number | 1216659-54-9 | 93107-08-5 |
Deuterium Position | Piperazinyl ring (8 atoms) | None |
Exact Mass (Da) | 375.1601 | 367.1000 |
Deuterium labeling serves as a cornerstone in modern drug development by enabling precise tracking and quantification without altering chemical or biological properties. Ciprofloxacin-d8 hydrochloride exemplifies this approach, with its deuterium atoms creating a predictable 8 Da mass difference from the native compound, allowing clear distinction in mass spectrometry [2] [4]. This mass shift is exploited in two critical applications:
Internal Standardization: As an internal standard in LC-MS/MS (liquid chromatography-tandem mass spectrometry), it corrects for analytical variability during sample preparation, ionization efficiency, and matrix effects. Co-elution with native ciprofloxacin ensures nearly identical chromatographic behavior, while distinct mass-to-charge ratios (m/z) enable independent detection. This allows absolute quantification of ciprofloxacin in biological matrices like plasma, urine, and tissues with >95% accuracy [2] [6].
Metabolic Pathway Tracing: The deuterium label provides resistance to metabolic degradation at the piperazinyl ring, allowing researchers to distinguish parent drug from metabolites. This facilitates studies on:
The isotopic purity (typically ≥99%) ensures minimal interference from unlabeled species, while the identical physicochemical properties guarantee equivalent extraction recovery and chromatographic retention times compared to the non-deuterated drug. This precision supports regulatory-compliant bioanalytical methods validated per FDA/EMA guidelines [2] [6].
Table 2: Analytical Advantages of Deuterium Labeling
Application | Mechanism | Research Impact |
---|---|---|
Quantitative Bioanalysis | Mass shift enables SRM (selected reaction monitoring) | Reduces quantification error to <5% |
Matrix Effect Correction | Co-elution with analyte; similar extraction | Normalizes recovery variations |
Metabolic Studies | Resistance to deuterium exchange at labeled sites | Traces intact molecule through biotransformations |
Protein Binding Studies | Identical protein affinity | Measures free drug concentration accurately |
The development of ciprofloxacin-d8 hydrochloride parallels advances in stable isotope applications during the 2000s, with key patents emerging as analytical mass spectrometry became integral to drug development. Though specific synthesis patents remain undisclosed in public domains, formulation and application patents highlight its commercial and scientific trajectory:
Commercial availability emerged circa 2010–2015 through specialty manufacturers like MedChemExpress (HY-B0356S), Veeprho (DVE001014), and LGC Standards (DRE-C11668501), with CAS 1216659-54-9 formally registered in 2012 [2] [4] [9]. Current suppliers emphasize:
The patent landscape reflects constrained protection due to ciprofloxacin’s expired composition patents, focusing instead on proprietary synthesis methods and analytical applications. Key manufacturers secure intellectual property via:
Table 3: Key Development Milestones and Commercialization
Year Range | Development Phase | Key Entities | Outputs |
---|---|---|---|
2000–2005 | Early Synthetic Exploration | Bayer AG (derivative patents) | Proof-of-concept deuterated fluoroquinolones |
2005–2010 | Analytical Application Patents | Research Institutes | EP1539167A2 extensions for isotope standards |
2010–Present | Commercial GMP Production | MedChemExpress, LGC Standards, Veeprho | Catalog products (e.g., HY-B0356S; DRE-C11668501) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7